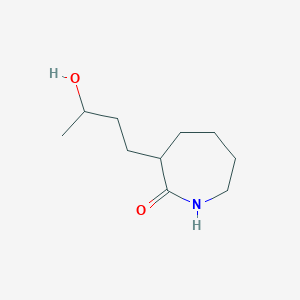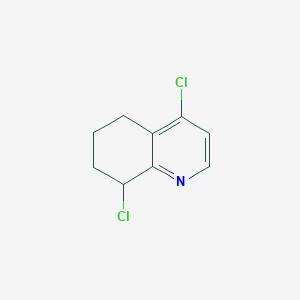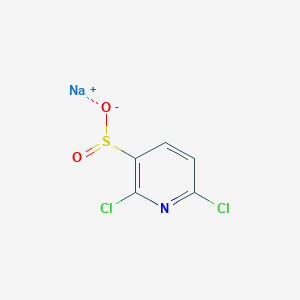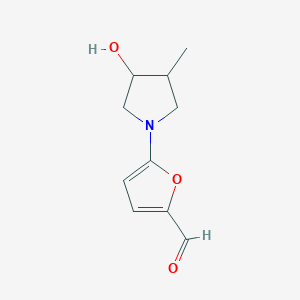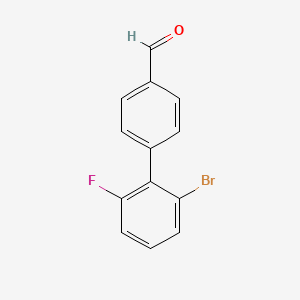
4-(2-Bromo-6-fluorophenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-6-fluorophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-6-fluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Bromo-6-fluorophenyl)benzoic acid.
Reduction: 4-(2-Bromo-6-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Bromo-6-fluorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-6-fluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluorobenzaldehyde: Similar structure but lacks the bromine atom.
4-(2-Chloro-6-fluorophenyl)benzaldehyde: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-(2-Bromo-6-fluorophenyl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C13H8BrFO |
|---|---|
Poids moléculaire |
279.10 g/mol |
Nom IUPAC |
4-(2-bromo-6-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-8H |
Clé InChI |
WRKLRNXELSGZFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

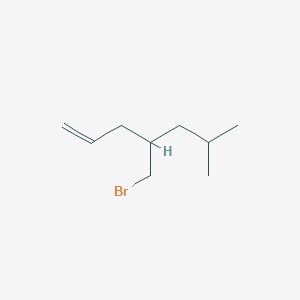
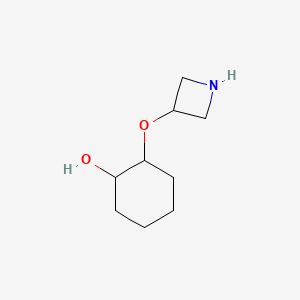

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

